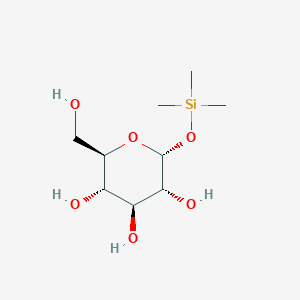
TMS-alpha-D-(+)-Glucose
Overview
Description
TMS-alpha-D-(+)-Glucose, also known as trimethylsilyl-alpha-D-(+)-glucose, is a derivative of glucose where the hydroxyl groups are protected by trimethylsilyl groups. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMS-alpha-D-(+)-Glucose typically involves the protection of the hydroxyl groups of glucose using trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran. The general reaction scheme is as follows:
Glucose+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
TMS-alpha-D-(+)-Glucose undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be removed, and the resulting glucose can be oxidized to gluconic acid.
Reduction: Reduction of the protected glucose can yield sorbitol.
Substitution: The trimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or bromine water.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or benzoyl chloride.
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Various protected glucose derivatives.
Scientific Research Applications
TMS-alpha-D-(+)-Glucose is widely used in scientific research due to its stability and solubility. Some applications include:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Utilized in the development of drug delivery systems and as a diagnostic reagent.
Industry: Applied in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of TMS-alpha-D-(+)-Glucose involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the controlled release of the active glucose molecule. This property is particularly useful in multi-step synthetic processes and in the study of carbohydrate chemistry.
Comparison with Similar Compounds
Similar Compounds
TMS-alpha-D-(+)-Mannose: Similar in structure but derived from mannose instead of glucose.
TMS-alpha-D-(+)-Xylulose: Another trimethylsilyl-protected sugar, derived from xylulose.
Uniqueness
TMS-alpha-D-(+)-Glucose is unique due to its specific derivation from glucose, which is a widely studied and biologically significant sugar. Its stability and solubility make it particularly valuable in research and industrial applications, where precise control over chemical reactions is required.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3/t5-,6-,7+,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWAILZFCRLWPS-SYHAXYEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



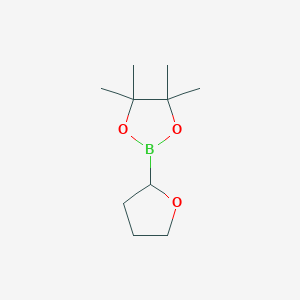
![[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3260582.png)
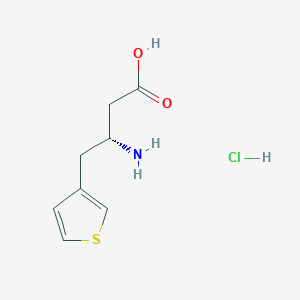
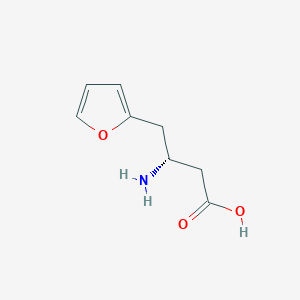
![2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3260613.png)
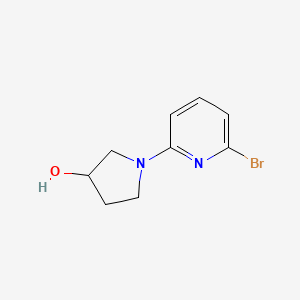
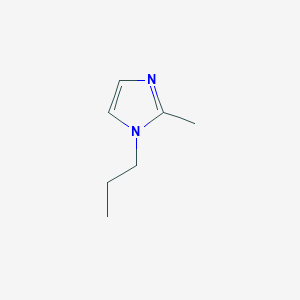
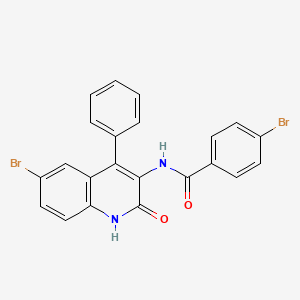
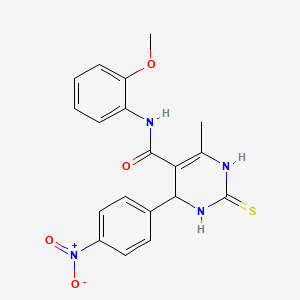
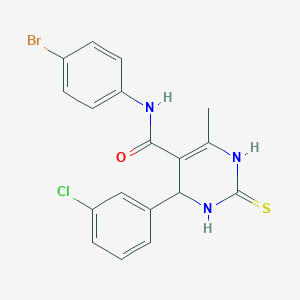
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B3260661.png)


